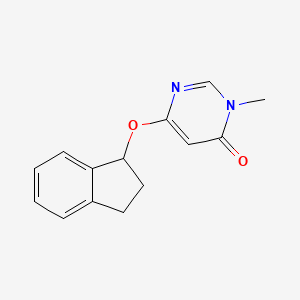![molecular formula C22H21FN4OS B2926243 5-((3,4-dihydroisoquinolin-2(1H)-yl)(2-fluorophenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 887220-27-1](/img/structure/B2926243.png)
5-((3,4-dihydroisoquinolin-2(1H)-yl)(2-fluorophenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound contains a 3,4-dihydroisoquinolin-2(1H)-yl group, a 2-fluorophenyl group, and a 2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol group. The 3,4-dihydroisoquinolin-2(1H)-yl group is a key component in many biologically active compounds . The 2-fluorophenyl group is a common motif in medicinal chemistry, known for its ability to form stable bonds and improve the bioactivity of pharmaceuticals. The 2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol group is a heterocyclic compound that may contribute to the overall properties of the molecule.
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. Detailed analysis would require computational modeling or crystallographic studies .Scientific Research Applications
Antimicrobial Activities
Compounds featuring 1,2,4-triazole and thiazole moieties are frequently investigated for their antimicrobial properties. For instance, the synthesis of novel 1,2,4-triazole derivatives has been shown to result in compounds with good to moderate antimicrobial activities against various microorganisms (Bektaş et al., 2007). This suggests that the subject compound could potentially be explored for antimicrobial applications, leveraging the structural characteristics that contribute to these activities.
Synthesis of Heterocyclic Compounds
The compound's structure also suggests its utility in the synthesis of complex heterocyclic compounds. For example, the reaction of substituted 3-trifluoromethyl-5,6-dihydro-1,2,4-triazolo[3,4-a]isoquinolines with various reagents has been explored to form derivatives with potential pharmacological activities (Glushkov et al., 2000). This highlights the compound's potential as a precursor in synthetic chemistry for the development of new therapeutic agents.
Neurokinin-1 Receptor Antagonists
Compounds incorporating isoquinoline and triazole structures have been evaluated for their efficacy as neurokinin-1 receptor antagonists, offering potential applications in treating emesis and depression (Harrison et al., 2001). The structural elements present in the subject compound might therefore be indicative of its utility in the development of central nervous system (CNS) drugs.
Dye-Sensitized Solar Cells
The application of triazoloisoquinoline derivatives in dye-sensitized solar cells (DSSCs) has been investigated, demonstrating the role of such compounds in enhancing the photoelectric conversion efficiency (Lee et al., 2013). This suggests potential research directions in materials science and renewable energy technologies for the compound .
Future Directions
properties
IUPAC Name |
5-[3,4-dihydro-1H-isoquinolin-2-yl-(2-fluorophenyl)methyl]-2-ethyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21FN4OS/c1-2-18-24-22-27(25-18)21(28)20(29-22)19(16-9-5-6-10-17(16)23)26-12-11-14-7-3-4-8-15(14)13-26/h3-10,19,28H,2,11-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOHJNGVOUBMDKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=C(SC2=N1)C(C3=CC=CC=C3F)N4CCC5=CC=CC=C5C4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21FN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-((3,4-dihydroisoquinolin-2(1H)-yl)(2-fluorophenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

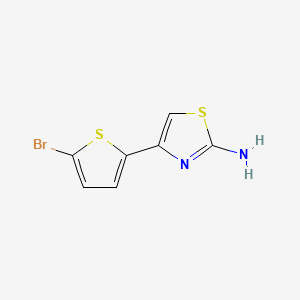
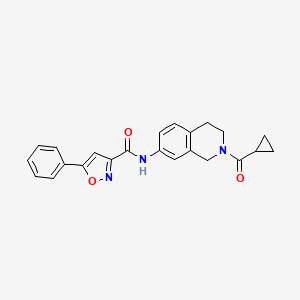
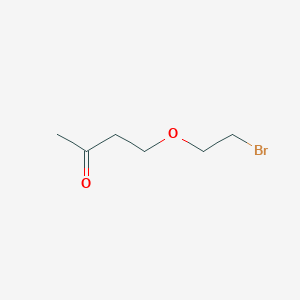
![N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-3-cyanobenzamide](/img/structure/B2926165.png)
![N-(5-chloro-2-methylphenyl)-2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide](/img/structure/B2926166.png)
![(Z)-N-(3-allyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)-4-(methylsulfonyl)benzamide](/img/structure/B2926167.png)
![Methyl 5-[(E)-3-[(2-methylpropan-2-yl)oxy]-3-oxoprop-1-enyl]pyridine-2-carboxylate](/img/structure/B2926168.png)
![N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-(2-methoxyphenethyl)oxalamide](/img/structure/B2926169.png)
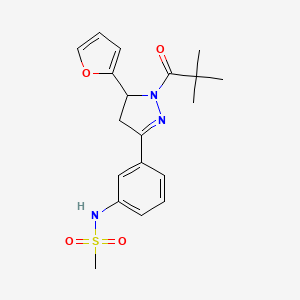
![N-cyclopropyl-4-[(cyclopropylcarbonyl)amino]-3-pyridin-2-ylisothiazole-5-carboxamide](/img/structure/B2926171.png)

![N-(2-(dimethylamino)ethyl)-N-(4-methylbenzo[d]thiazol-2-yl)acetamide hydrochloride](/img/structure/B2926178.png)
![1-[5-(3-fluorophenyl)pyrimidin-2-yl]-N-(3-phenylpropyl)piperidine-3-carboxamide](/img/structure/B2926179.png)
